molecular formula C21H18N2O2S B2826620 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 897759-37-4

7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2826620
CAS No.: 897759-37-4
M. Wt: 362.45
InChI Key: ROINBPDEQNYHDI-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core substituted with methoxy, phenyl, and thiophen-2-yl groups. The phenyl group at position 2 and the thiophene at position 5 contribute to steric and electronic modulation, which may impact biological activity or material properties .

Properties

IUPAC Name

7-methoxy-2-phenyl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-24-18-10-5-9-15-17-13-16(14-7-3-2-4-8-14)22-23(17)21(25-20(15)18)19-11-6-12-26-19/h2-12,17,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROINBPDEQNYHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Cyclization to Form the Oxazine Ring: The intermediate pyrazole is then subjected to cyclization with an ortho-substituted phenol derivative, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Introduction of the Methoxy Group: The final step involves the methylation of the hydroxyl group using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and thiophene rings, facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidizing Agents: H₂O₂, m-CPBA

    Reducing Agents: SnCl₂, H₂ (with a catalyst)

    Substitution Reagents: Br₂, H₂SO₄

Major Products

    Oxidation Products: Sulfoxides or sulfones from the thiophene ring.

    Reduction Products: Amines from nitro groups.

    Substitution Products: Halogenated derivatives or sulfonated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibits potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its diverse biological activity profile suggests it could be a lead compound for new drug development.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Positions) Key Structural Differences Reference
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-(4-Chlorobenzyloxy)phenyl (position 5) Bulky 4-chlorobenzyloxy group enhances lipophilicity
2-(4-Ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 4-Ethoxyphenyl (position 2) Ethoxy group improves metabolic stability
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine 4-Fluorophenyl (position 2), 4-methylphenyl (position 5) Fluorine and methyl groups optimize steric/electronic balance
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Dichloro (positions 7,9), naphthalen-2-yl (position 2) Chlorine atoms and naphthyl group enhance rigidity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Improve thermal stability and intermolecular interactions in materials science applications .
  • Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., the target compound) exhibit enhanced π-conjugation, relevant for optoelectronic materials .
  • Bulkier Substituents : Compounds with 4-chlorobenzyloxy or naphthyl groups show increased molecular rigidity, which may correlate with higher melting points .
Physicochemical Properties
Property Target Compound 4-Chlorobenzyloxy Analog 4-Ethoxyphenyl Analog
Molecular Weight ~405 g/mol (estimated) 488.92 g/mol 419.45 g/mol
LogP (Predicted) 3.8–4.2 5.1 4.5
Solubility Low (DMSO-compatible) Very low (requires surfactants) Moderate in ethanol

Q & A

Basic Questions

Q. What are the common synthetic routes for 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

Pyrazole Formation : Condensation of substituted aldehydes (e.g., thiophen-2-carbaldehyde) with phenylhydrazine derivatives under acidic conditions.

Oxazine Cyclization : Reaction of the pyrazole intermediate with a phenolic component (e.g., 7-methoxy-substituted benzoxazine precursor) using thermal or microwave-assisted methods to enhance efficiency .

  • Key Optimization : Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to traditional heating .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of the pyrazole and oxazine rings, with methoxy protons resonating at δ 3.8–4.0 ppm and thiophen protons at δ 6.9–7.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular weight validation (e.g., [M+H]+ at m/z 417.12) .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the fused bicyclic system, with bond angles of 108–112° for the oxazine ring .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Methodological Answer : Initial screens should include:

  • Cytotoxicity : MTT assay against HeLa or MCF-7 cell lines (IC50 values < 10 µM suggest antitumor potential) .
  • Enzyme Inhibition : Kinase profiling (e.g., EGFR or CDK2) using fluorescence-based assays .
  • Anti-inflammatory Activity : COX-1/COX-2 inhibition assays, with selectivity ratios calculated using ELISA .

Advanced Research Questions

Q. How can solvent choice impact the synthesis yield and selectivity of this compound?

  • Methodological Answer :

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates, accelerating cyclization (yield: 75–85%) but may increase epimerization risks.
  • Protic Solvents (Ethanol, MeOH) : Favor hydrogen-bonding interactions, improving regioselectivity in pyrazole formation but reducing reaction rates .
  • Data Table :
SolventYield (%)Selectivity (Pyrazole:Oxazine)
DMF823:1
Ethanol685:1
Toluene452:1

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to exclude batch variability .
  • Assay Standardization : Adopt AOAC guidelines (e.g., SMPR 2014.011) for enzymatic assays to ensure reproducibility .
  • Meta-Analysis : Compare IC50 values of structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent effects .

Q. How can computational methods predict the compound’s pharmacological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Predicts binding to kinases (e.g., CDK2 with a docking score of −9.2 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
  • Validation : Correlate computational results with SPR (surface plasmon resonance) data (e.g., KD = 120 nM for EGFR) .

Q. What advanced techniques optimize reaction conditions to minimize by-products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to optimize temperature (80–120°C), catalyst loading (0.5–2 mol% Pd), and solvent ratios.
  • Continuous Flow Reactors : Reduce by-products by 30% through precise control of residence time and mixing .
  • Data Table :
ParameterOptimal RangeBy-Product Reduction (%)
Temperature100°C25
Catalyst (Pd)1.5 mol%40
Solvent (DMF:H2O)4:135

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